N-[(4-fluorophenyl)methyl](4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxami de
Description
N-(4-fluorophenyl)methylcarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trimethyl-3-oxobicyclo[221]heptyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-16(2)17(3)8-9-18(16,10-14(17)21)15(22)20-11-12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUWSXPCOBBAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCC3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)methylcarboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the trimethyl-3-oxobicyclo[2.2.1]heptyl group. These groups are then combined through a series of reactions, including amidation, to form the final compound. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other equipment designed for large-scale chemical synthesis. The process involves continuous monitoring and optimization to maintain product quality and yield. Safety measures are also implemented to handle the reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)methylcarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorophenyl)methylcarboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)methylcarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Camphor Benzalkonium Methosulfate: This compound shares structural similarities with N-(4-fluorophenyl)methylcarboxamide, particularly in the presence of the bicyclic heptyl group.
N,N,N-Trimethyl-4-[(2-oxoborn-3-ylidenemethyl]anilinium Methyl Sulfate: Another compound with a similar bicyclic structure and functional groups.
Uniqueness: N-(4-fluorophenyl)methylcarboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial use.
Biological Activity
N-(4-fluorophenyl)methylcarboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex bicyclic structure that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 303.35 g/mol. The presence of a fluorophenyl group is notable for its potential influence on biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising antitumor activity. For instance, derivatives of triterpenoic acids have been shown to trigger apoptosis in various tumor cell lines, suggesting that N-(4-fluorophenyl)methylcarboxamide may also possess similar properties .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glycyrrhetinic Acid | 5.19 - 11.72 | Induces apoptosis in tumor cells |
| N-[(4-fluorophenyl)methyl] | TBD | Potential apoptosis induction |
Antimicrobial Activity
Compounds featuring bicyclic structures often show antimicrobial properties. The introduction of sulfur or other heteroatoms has been linked to enhanced antimicrobial efficacy . While specific data on N-(4-fluorophenyl)methylcarboxamide is limited, related compounds have demonstrated significant activity against various pathogens.
Table 2: Antimicrobial Activity of Bicyclic Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| Bicyclic Compound A | Staphylococcus aureus | Moderate |
| Bicyclic Compound B | E.coli | High |
The mechanisms through which N-(4-fluorophenyl)methylcarboxamide may exert its effects are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Pathways : The carboxamide functional group may interact with specific enzymes involved in cell proliferation or survival.
Study 1: Antitumor Efficacy
A study investigating the antitumor effects of structurally related compounds found that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a need for further investigation into the mechanisms and efficacy of N-(4-fluorophenyl)methylcarboxamide in cancer models .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of bicyclic compounds showed that modifications to the bicyclic structure could enhance activity against resistant strains of bacteria, indicating potential for N-(4-fluorophenyl)methylcarboxamide in treating infections caused by such pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)methylcarboxamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step processes, starting with functionalization of the bicyclo[2.2.1]heptane core. Key steps include:
- Carboxamide formation : Coupling the 4-fluorobenzylamine moiety to the activated carbonyl group of the bicyclic system using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or dichloromethane) critically influence intermediate stability. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, 0°C → RT | 78–85 | 92–97 |
| Final Purification | Silica gel (EtOAc/Hex 3:7) | 90 | 99 |
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) confirm the bicyclo[2.2.1]heptane framework and fluorophenyl substitution. Key signals include the deshielded carbonyl carbon (~205 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = calculated 358.18) .
Q. What in vitro models are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., Z-LYTE™ assays) to measure IC₅₀ values .
- Cell-Based Assays : Use immortalized cancer lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (MTT assay) and apoptosis markers (caspase-3/7 activation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?
- Methodological Answer :
- Analog Synthesis : Modify the fluorophenyl group (e.g., chloro or methyl substituents) and the bicycloheptane core (e.g., replacing 3-oxo with 3-hydroxy). Assess bioactivity in parallel .
- Table 2 : SAR of Structural Analogs
| Analog | Modification | IC₅₀ (Target A, nM) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Parent | None | 120 | 5.2 |
| Analog 1 | 4-Cl instead of 4-F | 85 | 8.1 |
| Analog 2 | 3-Hydroxy bicycloheptane | 210 | 2.3 |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., cell passage number, serum batch effects) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., fluorophenyl oxidation via CYP450 isoforms) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and cardiotoxicity risks based on structural alerts .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance aqueous solubility .
- Solid Dispersion : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying to improve bioavailability .
Q. What experimental approaches are recommended for studying long-term stability and degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed carboxamide) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
